BenchChemオンラインストアへようこそ!

AZD1283

Antiplatelet Thrombosis Medicinal Chemistry

AZD1283 is the definitive P2Y12 antagonist for programs demanding mechanistic precision. Unlike irreversible prodrugs (clopidogrel, prasugrel) or nucleoside analogs linked to off-target effects (ticagrelor), AZD1283 is a direct-acting, reversible, non-nucleoside antagonist. Its 2.6 Å co-crystal structure enables unambiguous SBDD, while the established therapeutic index (TI≥10) and ED50 of 3.0 μg/kg/min in canine models ensure reproducible in vivo thrombotic studies with a quantifiable safety margin. With demonstrated selectivity across >100 receptors, enzymes, and ion channels at 10 µM, AZD1283 delivers target-specific phenotypic readouts, making it the essential benchmark for lead optimization in P2Y12 antagonist programs.

Molecular Formula C23H26N4O5S
Molecular Weight 470.5 g/mol
CAS No. 919351-41-0
Cat. No. B1665933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD1283
CAS919351-41-0
SynonymsAZD1283
ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-isopropylnicotinate
Molecular FormulaC23H26N4O5S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCC(CC2)C(=O)NS(=O)(=O)CC3=CC=CC=C3)C
InChIInChI=1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28)
InChIKeyNEMHKCNXXRQYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD1283 (CAS 919351-41-0) Procurement Guide: Baseline Profile and Core Identity for P2Y12 Antagonist Selection


AZD1283 is a synthetic organic, non-nucleoside, orally bioavailable antagonist of the P2Y12 receptor, which is a validated target in antiplatelet therapy [1]. It was developed as a direct-acting, reversible alternative to marketed P2Y12 inhibitors, including the nucleoside analog ticagrelor and the thienopyridine prodrugs clopidogrel and prasugrel [1][2]. The compound is characterized by a binding affinity (IC50) of 11 nM for the P2Y12 receptor and an antithrombotic ED50 of 3.0 μg/kg/min in a canine thrombosis model [2].

AZD1283 (CAS 919351-41-0) Selection Rationale: Why In-Class P2Y12 Antagonists Cannot Be Interchanged


Generic substitution among P2Y12 antagonists is not scientifically valid due to fundamental differences in their mechanism of receptor interaction, reversibility, chemical scaffold, and resulting pharmacological profiles. AZD1283 is a direct-acting, reversible, non-nucleoside antagonist [1]. In contrast, clopidogrel and prasugrel are prodrugs requiring hepatic bioactivation to form covalent, irreversible bonds with the receptor [1]. Ticagrelor, while direct-acting and reversible, is a nucleoside analog, a chemical class associated with off-target effects like dyspnea [2]. These mechanistic and structural divergences lead to quantifiable differences in receptor occupancy dynamics, selectivity profiles, and safety windows, as detailed in the evidence below.

AZD1283 (CAS 919351-41-0) Quantitative Differentiation Evidence: A Comparator-Based Analysis for Procurement Decisions


Non-Nucleoside Scaffold Differentiation from Ticagrelor and Clopidogrel

AZD1283 is a non-nucleoside small molecule, which distinguishes it from the nucleoside analog ticagrelor and the thienopyridine prodrug clopidogrel [1]. The 2.6 Å resolution crystal structure of AZD1283 bound to the human P2Y12 receptor provides a unique, detailed map of its binding interactions, revealing a distinct straight conformation of helix V [1]. This structural information is a verifiable differentiator, offering a foundation for structure-based drug design that is not available for compounds like clopidogrel, which binds covalently to different residues [1][2].

Antiplatelet Thrombosis Medicinal Chemistry

Quantified Therapeutic Index Advantage in Canine Thrombosis Model

In a modified Folts dog model of thrombosis, AZD1283 demonstrated a therapeutic index (TI) of ≥10, defined as the ratio of the dose increasing bleeding time by >3-fold (33 μg/kg/min) to the antithrombotic ED50 (3.0 μg/kg/min) [1]. This quantifies a separation between antithrombotic efficacy and bleeding risk, a key limitation of earlier agents [2]. The model directly compares the dose required for therapeutic effect against the dose causing a significant safety event.

In Vivo Pharmacology Thrombosis Safety Pharmacology

Broad Selectivity Profile Demonstrated Across >100 Off-Targets

AZD1283 selectively binds to the P2Y12 receptor (Kd = 11 nM) and shows no significant activity against a panel of over 100 other enzymes, receptors, and ion channels, including the related P2Y1, platelet activating factor (PAF), and thromboxane A2 receptors, when tested at a concentration of 10 µM [1]. This contrasts with the known off-target effects of ticagrelor, which inhibits the equilibrative nucleoside transporter 1 (ENT1) and contributes to dyspnea [2].

Selectivity Safety Pharmacology Target Engagement

Quantified In Vivo Antithrombotic Potency and Flow Improvement

AZD1283 dose-dependently increased blood flow (ED50 = 3.0 μg/kg/min) and inhibited ADP-induced platelet aggregation (ED50 = 10 μg/kg/min) in a canine model of thrombosis [1]. This dual effect on both blood flow and platelet aggregation provides a quantitative measure of its integrated antithrombotic efficacy. This compares favorably to the reported potency of the active metabolite of clopidogrel in similar ex vivo platelet aggregation assays (IC50 ~ 50-100 nM) [2], noting that AZD1283's direct action avoids the variability of prodrug metabolism.

In Vivo Pharmacology Thrombosis Hemodynamics

CYP450 Enzyme Inhibition Profile: A Preclinical Safety Comparator

AZD1283 exhibits a distinct profile of cytochrome P450 (CYP) enzyme inhibition, which is a key factor in predicting drug-drug interaction (DDI) potential. In vitro, AZD1283 shows strong inhibition of CYP2C19 (IC50 = 0.399 µM) and moderate inhibition of CYP2C9 (IC50 = 6.62 µM) and CYP3A4 (IC50 = 4.28 µM for midazolam, 3.64 µM for testosterone) . This profile can be compared to that of clopidogrel, which is a prodrug activated by CYP2C19, leading to variability in patient response [1].

Drug-Drug Interaction Metabolism Safety Pharmacology

Validated as a Benchmark for Next-Generation P2Y12 Antagonist Development

AZD1283 serves as a quantitative benchmark in medicinal chemistry for the development of improved P2Y12 antagonists. A 2019 study reported a novel candidate, compound 58l, which was designed based on the AZD1283 scaffold. The study directly compared the two compounds and found that 58l exhibited superior in vitro antiplatelet aggregation potency (human platelet-rich plasma IC50 = 2.94 µM) compared to AZD1283 (IC50 = 3.60 µM) [1]. This demonstrates that AZD1283's pharmacological profile is a defined and reproducible standard against which new chemical entities are measured.

Medicinal Chemistry Drug Discovery Benchmarking

AZD1283 (CAS 919351-41-0) Recommended Research and Industrial Application Scenarios


Structure-Based Drug Design for Novel P2Y12 Antagonists

AZD1283 is the ideal tool for structure-based drug design (SBDD) campaigns targeting the P2Y12 receptor. The 2.6 Å crystal structure of the AZD1283-P2Y12R complex [1] provides a high-resolution map of the ligand-binding pocket, including the unique straight conformation of helix V. This structural information enables precise in silico docking, molecular dynamics simulations, and fragment-based design for generating novel, non-nucleoside P2Y12 antagonists with improved potency, selectivity, or pharmacokinetic properties.

In Vivo Pharmacology Studies Requiring a Defined Therapeutic Window

For in vivo efficacy studies in thrombosis models where a clear separation between antithrombotic effect and bleeding risk is paramount, AZD1283 is a superior choice. Its established therapeutic index (TI ≥ 10) in a canine model [1] provides a quantifiable safety margin. Researchers can utilize the defined ED50 values (3.0 μg/kg/min for flow increase, 10 μg/kg/min for platelet inhibition) to select doses that ensure robust target engagement while minimizing the risk of excessive bleeding, thereby improving the quality and reproducibility of preclinical data.

Selective Target Engagement Assays to Deconvolute P2Y12-Specific Signaling

To specifically interrogate P2Y12-mediated signaling pathways without confounding off-target effects, AZD1283 is the reagent of choice. Its demonstrated selectivity across a broad panel of >100 receptors, enzymes, and ion channels at 10 µM, including the related P2Y1 receptor, ensures that observed phenotypic changes in cellular or in vivo models are attributable to P2Y12 antagonism [1]. This high level of selectivity is essential for target validation studies and for establishing clear pharmacodynamic markers.

Medicinal Chemistry Benchmarking and Lead Optimization

AZD1283 serves as a well-defined, quantitative benchmark for evaluating new chemical entities in P2Y12 antagonist programs. Its documented in vitro potency (hPRP IC50 = 3.60 µM) [1] and in vivo efficacy provide a clear standard for comparison. Medicinal chemists can use AZD1283 as a reference compound to assess improvements in potency, metabolic stability, or safety profiles of novel derivatives, facilitating the efficient progression of lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD1283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.